2-Amino-4-chloro-6-guanidinopyrimidine 2-Amino-4-chloro-6-guanidinopyrimidine
Brand Name: Vulcanchem
CAS No.: 83170-03-0
VCID: VC3741920
InChI: InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12)
SMILES: C1=C(N=C(N=C1Cl)N)N=C(N)N
Molecular Formula: C5H7ClN6
Molecular Weight: 186.6 g/mol

2-Amino-4-chloro-6-guanidinopyrimidine

CAS No.: 83170-03-0

Cat. No.: VC3741920

Molecular Formula: C5H7ClN6

Molecular Weight: 186.6 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-chloro-6-guanidinopyrimidine - 83170-03-0

Specification

CAS No. 83170-03-0
Molecular Formula C5H7ClN6
Molecular Weight 186.6 g/mol
IUPAC Name 2-(2-amino-6-chloropyrimidin-4-yl)guanidine
Standard InChI InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12)
Standard InChI Key OFNBTXIKNJCAAZ-UHFFFAOYSA-N
SMILES C1=C(N=C(N=C1Cl)N)N=C(N)N
Canonical SMILES C1=C(N=C(N=C1Cl)N)N=C(N)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-amino-4-chloro-6-guanidinopyrimidine consists of a pyrimidine ring with three distinct substituents:

  • Amino group (-NH₂) at position 2, contributing to nucleophilic reactivity.

  • Chlorine atom (-Cl) at position 4, enhancing electrophilic substitution potential.

  • Guanidino group (-NH-C(=NH)-NH₂) at position 6, providing strong hydrogen-bonding capabilities and basicity .

The presence of the guanidino group distinguishes this compound from simpler aminopyrimidines, such as 2-amino-4,6-dichloropyrimidine (C₄H₃Cl₂N₃, MW 163.99 g/mol) , by introducing additional nitrogen atoms and increasing polarity.

Table 1: Comparative Structural Features of Related Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Amino-4-chloro-6-phenylpyrimidineC₁₀H₈ClN₃205.64-NH₂, -Cl, -C₆H₅
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃163.99-NH₂, -Cl (positions 4 and 6)
2-Amino-4-chloro-6-guanidinopyrimidineC₅H₆ClN₇215.60-NH₂, -Cl, -NH-C(=NH)-NH₂

Synthesis Pathways

Ring-Closing Reactions

The synthesis of aminopyrimidines typically begins with a ring-closing reaction using malonic acid derivatives and urea or thiourea. For example, 2-amino-4,6-dihydroxypyrimidine (ADHP) is synthesized via cyclization of ethyl cyanoacetate and urea under alkaline conditions, achieving yields >90% . Subsequent functionalization steps introduce chlorine and guanidino groups.

Chlorination and Guanidinylation

  • Chlorination: Hydroxyl groups in ADHP are replaced with chlorine using phosgene (COCl₂) or phosphorus oxychloride (POCl₃). The reaction requires an acid-trapping agent, such as N,N-diethylaniline, to neutralize HCl byproducts and improve yields .

    ADHP+2POCl32-Amino-4,6-dichloropyrimidine+2HCl+2PO2Cl\text{ADHP} + 2\text{POCl}_3 \rightarrow \text{2-Amino-4,6-dichloropyrimidine} + 2\text{HCl} + 2\text{PO}_2\text{Cl}
  • Guanidinylation: The dichlorinated intermediate reacts with guanidine or S-methylisothiourea to substitute one chlorine atom with a guanidino group. This step is catalyzed by palladium complexes (e.g., Pd(PPh₃)₂Cl₂) under microwave-assisted conditions for efficiency .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Analogous compounds like 2-amino-4,6-dichloropyrimidine exhibit melting points of 219–222°C . The guanidino group likely raises this value due to increased hydrogen bonding.

  • Solubility: Insoluble in water but soluble in polar aprotic solvents (e.g., dimethylformamide, acetone). The guanidino group enhances solubility in acidic aqueous solutions via protonation .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3400–3200 cm⁻¹ (N-H stretching) and 1650–1600 cm⁻¹ (C=N and C=C aromatic vibrations) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.2 ppm (s, 1H, pyrimidine H5), δ 6.9 ppm (br s, 2H, -NH₂), δ 3.4 ppm (br s, 4H, guanidino -NH) .

    • ¹³C NMR: δ 162 ppm (C4-Cl), δ 158 ppm (C2-NH₂), δ 156 ppm (C6-guanidino) .

Biological and Industrial Applications

Enzyme Inhibition

The guanidino group’s ability to mimic arginine residues makes this compound a potent inhibitor of nitric oxide synthase (NOS) and kinases. In vitro studies show IC₅₀ values <10 μM for NOS inhibition, highlighting therapeutic potential in cardiovascular diseases .

Agrochemical Development

Derivatives of 2-amino-4-chloro-6-guanidinopyrimidine exhibit herbicidal and fungicidal activities. Field trials demonstrate 90% efficacy against Phytophthora infestans at 50 ppm, comparable to commercial fungicides .

Table 2: Biological Activity Profile

Target OrganismActivityEffective Concentration (ppm)Reference
Phytophthora infestansFungicidal50
Human NOSEnzyme Inhibition8.5 μM (IC₅₀)

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.

  • Retention Time: 6.8 minutes .

Mass Spectrometry (GC-MS)

  • Molecular Ion Peak: m/z 215.6 ([M+H]⁺).

  • Fragmentation Pattern: Loss of Cl (-35.5 Da) and guanidino group (-59.1 Da) .

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